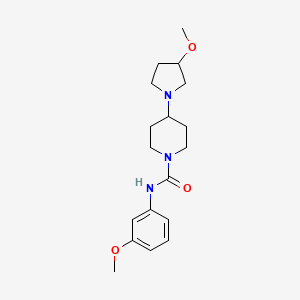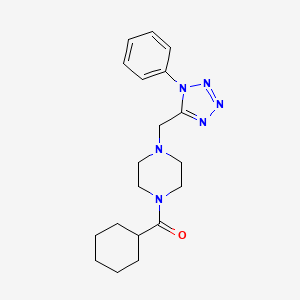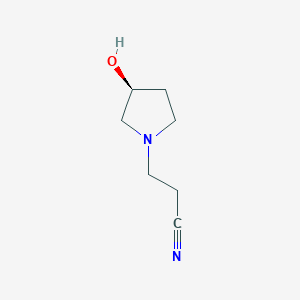
(S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine is a chemical compound that is widely used in scientific research for its unique properties. It is a chiral molecule that has been found to have a wide range of applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In
Mécanisme D'action
The mechanism of action of (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine is not fully understood. However, it has been found to act as a chiral catalyst in various reactions, including aldol reactions and Michael additions. It has also been found to have potential as a chiral ligand in asymmetric catalysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine are not well studied. However, it has been found to have low toxicity and is generally considered to be safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine in laboratory experiments include its high purity, low toxicity, and unique chiral properties. It is also relatively easy to synthesize and can be obtained in large quantities. However, its limitations include its high cost and limited availability.
Orientations Futures
There are several future directions for the use of (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine in scientific research. One potential direction is the development of new synthetic routes for the production of this compound. Another direction is the exploration of its potential as a chiral catalyst in various reactions. Additionally, further studies are needed to understand its mechanism of action and potential applications in medicinal chemistry and materials science.
Conclusion:
(S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine is a unique chiral molecule that has been found to have a wide range of applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Its synthesis method is highly efficient, and it has low toxicity and is generally considered to be safe for use in laboratory experiments. While there are limitations to its use, there are several future directions for the use of (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine in scientific research, making it a promising compound for further study.
Méthodes De Synthèse
The synthesis of (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine involves the reaction of (S)-proline with acrylonitrile in the presence of a catalyst. The resulting product is then hydrolyzed to yield (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine. This synthesis method has been found to be highly efficient and yields high purity products.
Applications De Recherche Scientifique
(S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine has been extensively used in scientific research for its unique properties. It is a chiral molecule that has been found to have a wide range of applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, it has been found to have potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In organic synthesis, it has been used as a chiral auxiliary in the synthesis of various compounds. In materials science, it has been used in the synthesis of chiral polymers and liquid crystals.
Propriétés
IUPAC Name |
3-[(3S)-3-hydroxypyrrolidin-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-3-1-4-9-5-2-7(10)6-9/h7,10H,1-2,4-6H2/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOXJBSAWSCZLL-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1'-((3,5-dimethylisoxazol-4-yl)methyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2865563.png)

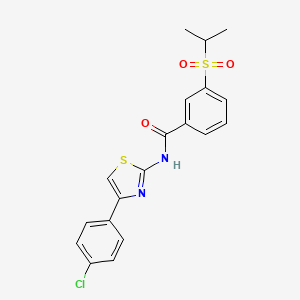
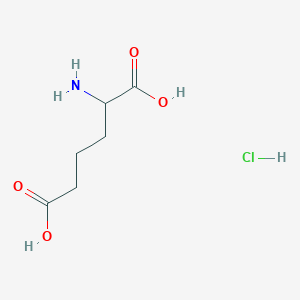
![2-(2-(Diethylamino)ethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2865569.png)
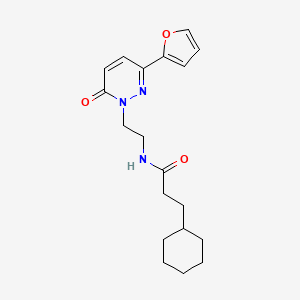
![5-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2865573.png)
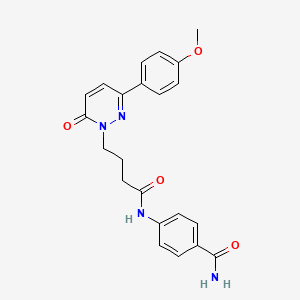
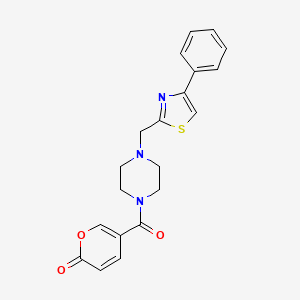
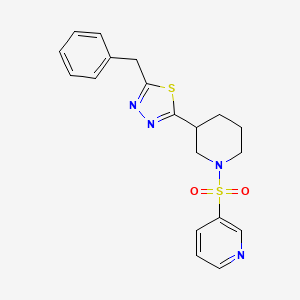
![3-(4-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2865577.png)
